molecular formula C8H12N2O B6271663 (2-propylpyrimidin-5-yl)methanol CAS No. 1339828-73-7

(2-propylpyrimidin-5-yl)methanol

Cat. No.: B6271663
CAS No.: 1339828-73-7
M. Wt: 152.2
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Description

(2-Propylpyrimidin-5-yl)methanol is a pyrimidine derivative featuring a propyl substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 5-position. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding.

Properties

CAS No.

1339828-73-7

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Scientific Research Applications

(2-Propylpyrimidin-5-yl)methanol has found applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2-Propylpyrimidin-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Functional Group Variations

  • Hydroxymethyl vs. Methanamine : The replacement of the hydroxymethyl group in the target compound with a methanamine (-CH2NH2) group in the analog introduces basicity and salt-forming capability. The dihydrochloride salt form (224.13 g/mol) enhances water solubility compared to the free base .
  • Fluorinated Pyridine vs. Pyrimidine : The fluoropyridinyl analog incorporates a fluorine atom, which increases electronegativity and may improve metabolic stability in drug design. The ethoxy linker further differentiates its spatial and electronic properties .

Molecular Weight and Solubility

  • The target compound (152.19 g/mol) has a lower molecular weight than its dihydrochloride analogs (224.13–229.08 g/mol), suggesting differences in lipophilicity and membrane permeability. Salt forms generally improve aqueous solubility but may reduce bioavailability in non-polar environments.

Limitations and Further Research

The comparisons above rely on structural extrapolation from a single commercial catalogue . Comprehensive data on this compound’s synthesis, stability, and biological activity are absent in the provided evidence. Future studies should prioritize:

  • Experimental determination of pKa, logP, and solubility.
  • Screening for pharmacological activity against relevant targets (e.g., kinases, GPCRs).
  • Comparative pharmacokinetic profiling with analogs.

Biological Activity

(2-propylpyrimidin-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C8H12N2O
  • CAS Number : 1339828-73-7

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Studies have shown that pyrimidine derivatives, including this compound, can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds with similar structures have demonstrated significant inhibition of CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines .

Table 1: Anticancer Activity Overview

CompoundTargetIC50 (nM)Mechanism of Action
This compoundCDK9< 10Inhibition of RNA polymerase II transcription
Similar Pyrimidine DerivativesCOX-20.04Inhibition of inflammatory pathways

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as CDKs. By binding to these targets, the compound modulates critical signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at the C5 position of the pyrimidine ring significantly affect the biological activity. For instance, the introduction of bulky groups or hydroxyl substituents can diminish the potency against CDKs .

Table 2: Structure-Activity Relationship Findings

SubstituentEffect on Activity
Hydroxyl GroupDetrimental to activity
Bulky GroupsReduced potency
Alkyl ChainsEnhanced selectivity for CDK9

Case Studies

  • Inhibition Studies : A study focused on a series of pyrimidine derivatives revealed that compounds similar to this compound exhibited nanomolar inhibitory activity against CDK9, showcasing their potential as anticancer agents .
  • Antimicrobial Assessment : Preliminary tests on related compounds indicated promising antimicrobial effects against strains such as Helicobacter pylori, suggesting a broader spectrum of activity for this compound .

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